Pretilachlor

Descripción general

Descripción

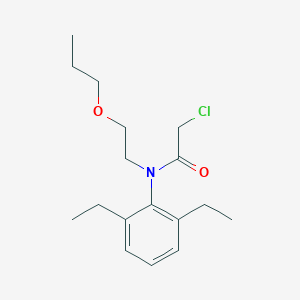

Pretilachlor es un herbicida cloroacetanilida ampliamente utilizado en la agricultura, particularmente en arrozales, para controlar gramíneas anuales, juncias y malezas de hoja ancha. Su nombre químico es 2-cloro-2',6'-dietil-N-(2-propoxietil) acetanilida . This compound es conocido por su actividad de amplio espectro y su eficacia en el control de malezas preemergentes y postemergentes tempranas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pretilachlor se puede sintetizar mediante la reacción de 2,6-dietilfenilamina con cloruro de cloroacetilo, seguida de una reacción con 2-propoxietilalcohol . Las condiciones de reacción suelen implicar el uso de un solvente orgánico y una base para neutralizar el ácido clorhídrico formado durante la reacción.

Métodos de producción industrial: En entornos industriales, el this compound a menudo se produce utilizando un proceso de flujo continuo para garantizar un alto rendimiento y pureza. El proceso implica la adición controlada de reactivos y el uso de catalizadores para mejorar la velocidad de reacción. El producto final se purifica mediante destilación y recristalización para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: Pretilachlor experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina de this compound.

Reactivos y condiciones comunes:

Sustitución: Se pueden usar nucleófilos como aminas o tioles en presencia de una base para facilitar las reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

Agricultural Applications

Weed Control in Rice Cultivation

Pretilachlor is predominantly applied in rice fields to manage a variety of grassy weeds, including barnyard grass and finger millet. Research indicates that this compound effectively inhibits the growth of these weeds while demonstrating lower toxicity to rice plants. A study showed that this compound at a concentration of 0.75 kg/ha degraded below detectable levels within 30 days, indicating its efficacy and environmental safety when used as directed .

Mechanism of Action

The herbicide operates by disrupting the microtubule formation necessary for cell division. This leads to the death of susceptible weed species while allowing rice plants to thrive. The induction of glutathione S-transferase (GST) activity has been observed in tolerant species like corn and rice, suggesting a biochemical mechanism that enhances their resistance to this compound .

Environmental Impact and Persistence

Soil and Water Dissipation

Studies on the persistence of this compound indicate that its residues dissipate rapidly from soil and water environments. For instance, at higher application rates (1.5 kg/ha), this compound was found to degrade to below detectable levels within 60 days . This rapid degradation is beneficial for minimizing long-term environmental impact.

Microbial Effects

Research has shown that this compound can significantly alter microbial populations in treated soils. Application at recommended doses reduced the number of beneficial microbes, including actinomycetes and nitrogen-fixing bacteria, which are crucial for soil health . However, at lower doses, it did not significantly affect microbial properties compared to untreated controls.

Biodegradation Studies

Fungal Degradation

Recent studies have explored the use of fungal strains for the biodegradation of this compound. Strains such as Aspergillus ficuum demonstrated high degradation capabilities, removing up to 95% of this compound in laboratory settings . This approach highlights potential bioremediation strategies for contaminated environments.

Toxicological Insights

Acute Poisoning Cases

This compound has been associated with acute poisoning incidents, often presenting symptoms similar to organophosphate toxicity. Case studies report instances where individuals ingested this compound with significant clinical manifestations but were treated successfully with supportive care . These cases underscore the need for caution in handling this herbicide.

Innovative Formulations

Microencapsulation Techniques

Recent advancements have led to the development of microencapsulated formulations of this compound, which enhance its herbicidal activity while reducing toxicity to non-target organisms . These formulations utilize polyurea microcapsules that release the herbicide in a controlled manner, improving efficacy and environmental compatibility.

Data Tables

| Application | Concentration (kg/ha) | Dissipation Time (Days) | Microbial Impact |

|---|---|---|---|

| This compound | 0.75 | 30 | Reduced beneficial microbes |

| This compound | 1.5 | 60 | Significant reduction observed |

| Fungal Strain | Degradation Efficiency (%) | Enzymatic Activity |

|---|---|---|

| Aspergillus ficuum | 95 | High lignin peroxidase activity |

| Aspergillus sp. | 84 | High manganese peroxidase activity |

Mecanismo De Acción

Pretilachlor ejerce sus efectos herbicidas inhibiendo la biosíntesis de ácidos grasos en las plantas objetivo . Interfiere con la actividad de las enzimas involucradas en la elongación de las cadenas de ácidos grasos, lo que lleva a la interrupción de la formación y función de la membrana celular. Esto finalmente da como resultado la muerte de la maleza . Los principales objetivos moleculares son enzimas como la acetil-CoA carboxilasa y la sintasa de ácidos grasos .

Comparación Con Compuestos Similares

Pretilachlor pertenece al grupo de herbicidas cloroacetanilida, que incluye compuestos como butachlor, alachlor y metolachlor . En comparación con estos compuestos, this compound tiene un espectro de actividad más amplio y es más efectivo contra una gama más amplia de malezas . Además, this compound tiene un efecto residual más corto en el suelo, lo que reduce el riesgo de contaminación ambiental a largo plazo .

Compuestos similares:

Butachlor: Principalmente ataca a las malezas gramíneas y tiene un efecto residual más largo.

Metolachlor: Efectivo contra una amplia gama de gramíneas anuales y algunas malezas de hoja ancha.

La combinación única de actividad de amplio espectro y efecto residual más corto de this compound lo convierte en una herramienta valiosa en la agricultura moderna.

Actividad Biológica

Pretilachlor is a chloroacetamide herbicide widely used in agriculture, particularly for controlling weeds in rice paddies. Its biological activity encompasses a range of effects on both target and non-target organisms, as well as its implications for human health. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its selective herbicidal action, primarily targeting grasses and some broadleaf weeds. It functions by inhibiting the synthesis of fatty acids, which is essential for plant growth and development. The molecular formula of this compound is C₁₄H₁₈ClN₃O₂, and it is typically applied as a 50% emulsifiable concentrate (EC) in agricultural practices.

Acute Toxicity

This compound exhibits acute toxicity comparable to that of organophosphate compounds when ingested. Symptoms of poisoning can include respiratory distress, vomiting, and gastrointestinal discomfort. A case series documented instances of this compound ingestion leading to severe clinical symptoms in patients, such as shortness of breath and chest pain, necessitating immediate medical intervention. Supportive treatments included intravenous fluids and monitoring of vital signs, with most patients recovering fully after appropriate care .

Endocrine Disruption and Oxidative Stress

Research indicates that this compound can induce endocrine disruption and oxidative stress in aquatic organisms. A study on zebrafish embryos revealed that exposure to this compound resulted in significant developmental toxicity, including apoptosis (programmed cell death) and immunotoxicity . These findings underscore the potential risks associated with this compound in aquatic environments.

Environmental Impact

This compound's environmental persistence and its effects on non-target organisms have been the subject of various studies. The herbicide has been shown to adversely affect microbial communities in soil ecosystems, reducing populations of beneficial bacteria and fungi . Furthermore, its application can lead to decreased microbial biomass, which is crucial for maintaining soil health and fertility.

Case Studies

Case Study 1: Human Poisoning Incidents

A retrospective analysis involving 35 patients who ingested this compound revealed that most exhibited low levels of toxicity. Clinical management included gastric lavage and supportive care, with no significant changes observed in liver or renal function tests during hospitalization . These cases highlight the importance of timely medical intervention in cases of herbicide poisoning.

Case Study 2: Environmental Monitoring

A study conducted to assess the environmental fate of this compound found that it undergoes various degradation processes in soil, leading to the formation of metabolites with differing toxicological profiles. Techniques such as high-performance liquid chromatography (HPLC) were employed to monitor residue levels in environmental samples .

Table 1: Recovery Rates of this compound Detection Methods

| Sample Type | Spiked Concentration (μg/kg) | ic-ELISA Recovery (%) | HPLC Recovery (%) |

|---|---|---|---|

| Water | 50 | 82.4 | 84.8 |

| Rice | 100 | 93.5 | 87.5 |

| Soil | 200 | 86.2 | 84.2 |

This table summarizes the recovery rates for different detection methods used to quantify this compound residues in various matrices .

Table 2: Clinical Symptoms Observed in this compound Poisoning Cases

| Symptom | Frequency (%) |

|---|---|

| Nausea | 80 |

| Vomiting | 75 |

| Respiratory Distress | 60 |

| Chest Pain | 40 |

This table presents the frequency of clinical symptoms observed among patients who experienced acute poisoning due to this compound ingestion .

Propiedades

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGTOIOYRQOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058112 | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51218-49-6 | |

| Record name | Pretilachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretilachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETILACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.